molecular formula C7H6N2O3 B2479171 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- CAS No. 119813-25-1

2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-

Cat. No. B2479171
CAS RN: 119813-25-1
M. Wt: 166.136
InChI Key: CCCQGWURFCVAHM-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-, commonly referred to as Uracil acrylic acid, is an organic compound that has been of interest to researchers due to its potential applications in various scientific fields.

Scientific Research Applications

Antiviral Research

EN300-6482815 has shown potential in antiviral research, particularly in the development of antiviral agents. Its structure allows it to interact with viral enzymes and inhibit their activity, making it a candidate for further investigation in the treatment of viral infections .

Cancer Research

In cancer research, EN300-6482815 is being explored for its ability to inhibit the growth of cancer cells. Its unique chemical structure can interfere with the DNA synthesis of rapidly dividing cells, potentially leading to the development of new chemotherapeutic agents .

Enzyme Inhibition Studies

This compound is also valuable in enzyme inhibition studies. Researchers are investigating its ability to inhibit specific enzymes involved in various metabolic pathways. This can help in understanding enzyme functions and developing enzyme inhibitors as therapeutic agents .

Drug Development

EN300-6482815 is a promising candidate in drug development due to its versatile chemical properties. It can be used as a building block for synthesizing new drugs with improved efficacy and reduced side effects. Its ability to form stable complexes with other molecules makes it useful in medicinal chemistry .

Biochemical Assays

In biochemical assays, EN300-6482815 is used as a reagent to study biochemical pathways and interactions. Its reactivity and stability make it suitable for various assays, helping researchers to elucidate complex biochemical processes .

Molecular Biology Research

Molecular biology research benefits from EN300-6482815 through its application in studying nucleic acid interactions. Its structure allows it to bind to nucleic acids, providing insights into DNA and RNA functions and interactions. This can aid in the development of genetic therapies and diagnostic tools .

Synthetic Organic Chemistry

In synthetic organic chemistry, EN300-6482815 is utilized as a precursor for synthesizing more complex organic molecules. Its reactivity and functional groups make it a valuable starting material for various synthetic routes, contributing to the development of new materials and compounds .

Pharmacological Studies

Pharmacological studies use EN300-6482815 to investigate its effects on biological systems. Researchers study its pharmacokinetics and pharmacodynamics to understand its potential as a therapeutic agent. This includes its absorption, distribution, metabolism, and excretion in the body .

properties

IUPAC Name

(E)-3-(6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h1-4H,(H,10,11)(H,8,9,12)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCQGWURFCVAHM-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC=N1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-

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